molecular formula C9H10N2O4 B8649091 Methyl 3-(aminomethyl)-5-nitrobenzoate

Methyl 3-(aminomethyl)-5-nitrobenzoate

Cat. No.: B8649091
M. Wt: 210.19 g/mol
InChI Key: WJAFDZGPQAWRHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(aminomethyl)-5-nitrobenzoate is a nitroaromatic ester featuring an aminomethyl (–CH₂NH₂) substituent at the 3-position and a nitro (–NO₂) group at the 5-position of the benzoate ring. These compounds are frequently employed as intermediates in pharmaceutical synthesis, particularly in the development of X-ray contrast media and bioactive molecules .

Properties

Molecular Formula

C9H10N2O4

Molecular Weight

210.19 g/mol

IUPAC Name

methyl 3-(aminomethyl)-5-nitrobenzoate

InChI

InChI=1S/C9H10N2O4/c1-15-9(12)7-2-6(5-10)3-8(4-7)11(13)14/h2-4H,5,10H2,1H3

InChI Key

WJAFDZGPQAWRHX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)CN)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Methyl 3-amino-5-nitrobenzoate (C₈H₈N₂O₄; MW: 196.16)
  • Substituents: Amino (–NH₂) at 3-position, nitro (–NO₂) at 5-position.
  • Properties: The absence of a methylene spacer in the amino group reduces steric hindrance compared to the aminomethyl derivative. This compound is a direct precursor in synthesizing iodinated contrast agents due to its reactivity in electrophilic substitution reactions .
  • Key Difference: Lower molecular weight (196.16 vs. ~211 for aminomethyl analog) and altered solubility profile due to the absence of a methylene group.
Methyl 3-(hydroxymethyl)-5-nitrobenzoate (C₉H₉NO₅; MW: 211.17)
  • Substituents : Hydroxymethyl (–CH₂OH) at 3-position.
  • Properties: The hydroxyl group enhances hydrogen-bonding capacity, increasing aqueous solubility compared to the aminomethyl analog. This derivative is used in polymer chemistry and drug delivery systems due to its bifunctional reactivity .
  • Key Difference: Higher hydrophilicity (PSA: 92.35) compared to the aminomethyl variant, which likely has a lower PSA due to reduced polarity .
Methyl 3-carboxy-5-nitrobenzoate (C₉H₇NO₆; MW: 225.16)
  • Substituents : Carboxy (–COOH) at 3-position.
  • Properties : The carboxylic acid group enables salt formation and coordination with metals, making it a critical intermediate in synthesizing iodinated contrast media like ioxitalamic acid. Its crystal structure exhibits π-π stacking and hydrogen-bonded dimers, enhancing thermal stability .
  • Key Difference: Acidic functionality (pKa ~2–3) contrasts with the basic aminomethyl group (pKa ~9–10), significantly altering reactivity in pH-dependent reactions.

Ester and Substituent Modifications

Ethyl 4-methyl-3-(methylsulfonyl)-5-nitrobenzoate (C₁₂H₁₅NO₆S; MW: 287.29)
  • Substituents : Methylsulfonyl (–SO₂CH₃) at 3-position, methyl at 4-position, ethyl ester.
  • Properties : The methylsulfonyl group is a strong electron-withdrawing substituent, activating the ring for nucleophilic aromatic substitution. The ethyl ester increases lipophilicity (LogP: ~1.4–2.0) compared to methyl esters .
  • Application : Used in agrochemical research for its stability under harsh reaction conditions.
Methyl 4-amino-3-methoxy-5-nitrobenzoate (C₉H₁₀N₂O₅; MW: 226.19)
  • Substituents: Methoxy (–OCH₃) at 3-position, amino (–NH₂) at 4-position.
  • Properties : The methoxy group donates electrons via resonance, reducing the nitro group’s electron-withdrawing effect. This compound is a precursor in antimalarial drug synthesis .
  • Key Difference: Substitution pattern (4-amino vs. 3-aminomethyl) directs regioselectivity in subsequent reactions.
3-[(Methylamino)carbonyl]-5-nitrobenzoic acid (C₁₀H₉N₂O₅; MW: 237.19)
  • Substituents: Methylaminocarbonyl (–CONHCH₃) at 3-position.
  • Properties : The carboxamide group enables hydrogen bonding and metal coordination, making it a candidate for protease inhibitor design. Its synthesis involves coupling 5-nitroisophthalic acid with methylamine .
Methyl 3-amino-5-cyanobenzoate (C₉H₈N₂O₂; MW: 176.17)
  • Substituents: Cyano (–CN) at 5-position.
  • Properties: The cyano group’s strong electron-withdrawing nature enhances reactivity toward nucleophilic attack, useful in constructing heterocyclic scaffolds like benzimidazoles .

Comparative Data Table

Compound Name Substituents (3-/5-positions) Molecular Formula MW Key Properties/Applications Reference
Methyl 3-(aminomethyl)-5-nitrobenzoate –CH₂NH₂ / –NO₂ C₉H₁₀N₂O₄ ~210.2 Pharmaceutical intermediate (inferred)
Methyl 3-amino-5-nitrobenzoate –NH₂ / –NO₂ C₈H₈N₂O₄ 196.16 Contrast media precursor
Methyl 3-(hydroxymethyl)-5-nitrobenzoate –CH₂OH / –NO₂ C₉H₉NO₅ 211.17 Polymer/drug delivery
Methyl 3-carboxy-5-nitrobenzoate –COOH / –NO₂ C₉H₇NO₆ 225.16 X-ray contrast media synthesis
Ethyl 4-methyl-3-(methylsulfonyl)-5-nitrobenzoate –SO₂CH₃, –CH₃ / –NO₂ C₁₂H₁₅NO₆S 287.29 Agrochemical intermediate

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